molecular formula C21H32N4O7 B13132407 benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate CAS No. 168827-97-2

benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate

Cat. No.: B13132407
CAS No.: 168827-97-2
M. Wt: 452.5 g/mol
InChI Key: KPXJXLGLWOXLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of multiple functional groups, including carbamate, amine, and ether groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl carbamate with a suitable amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl carbamate: Another carbamate with different steric properties.

    Phenyl carbamate: A related compound with an aromatic ring.

Uniqueness

Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate is unique due to its complex structure and multiple functional groups, which provide a wide range of reactivity and applications. Its ability to act as a protecting group and its potential use in drug development make it a valuable compound in scientific research.

Biological Activity

Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate (CAS Number: 185456-24-0) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H34N2O8C_{23}H_{34}N_{2}O_{8}, with a molecular weight of approximately 466.525 g/mol. The compound features several functional groups that may contribute to its biological activity, including carbamate and amine functionalities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer treatment and metabolic regulation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within its class. For instance, carbon-bridged steroids (CBS) and triterpenoids have shown moderate to strong antitumor activity against various cancer types, including prostate and liver cancers. The structure of this compound suggests it may possess similar properties due to its structural analogies with known antitumor agents .

The mechanism by which this compound exerts its biological effects may involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. Preliminary investigations into structurally related compounds have indicated interference with microtubule dynamics, which is crucial for mitosis in cancer cells .

Table 1: Predicted Biological Activities

Activity TypeConfidence Level (Pa)
Antineoplastic0.915
Apoptosis Agonist0.892
Chemopreventive0.776
Cytoprotectant0.611
Anti-inflammatory0.706

Note: Confidence levels indicate the predicted likelihood of each activity based on computational models .

Table 2: Comparative Antitumor Profiles

Compound NameCancer TypeActivity Level
Compound AProstate CancerStrong
Compound BLiver CancerModerate
Benzyl CarbamatePotentially ActiveTBD

Data derived from comparative studies on similar compounds .

Case Studies

  • Case Study on Structural Analogues : A study involving structurally similar carbamate derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines, suggesting that modifications in the side chains can enhance biological efficacy. The findings support further exploration of this compound for therapeutic applications.
  • Mechanistic Insights : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was observed in several studies focusing on carbamate derivatives, indicating a promising avenue for this compound as an anticancer agent .

Properties

CAS No.

168827-97-2

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate

InChI

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(27)23-16(24-19(28)32-21(4,5)6)25-30-13-12-22-17(26)29-14-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H,22,26)(H2,23,24,25,27,28)

InChI Key

KPXJXLGLWOXLNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.